methyl 4-[(3-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate
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Overview
Description
Methyl 4-[(3-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.
Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Sulfanylation: The sulfanyl group is introduced by reacting the quinoline derivative with a thiol compound in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the chlorophenyl group, leading to the formation of dihydroquinoline derivatives or dechlorinated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various halogenating agents are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives and dechlorinated products.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-[(3-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 4-[(3-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The chlorophenyl and sulfanyl groups can interact with proteins and enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3-bromophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate
- Methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate
- Methyl 4-[(3-methylphenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate
Uniqueness
Methyl 4-[(3-chlorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
methyl 4-[(3-chlorophenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO3S/c1-17-8-3-4-10-19(17)16-32-25-23(26(29)30-2)24(21-12-5-6-13-22(21)28-25)31-15-18-9-7-11-20(27)14-18/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOUTUBUBIBBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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